molecular formula C11H16ClN3S B8716364 3-Chloro-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine CAS No. 65612-24-0

3-Chloro-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine

Cat. No. B8716364
M. Wt: 257.78 g/mol
InChI Key: RQTZERGMTDGMMD-UHFFFAOYSA-N
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Patent
US04087605

Procedure details

To a warm, stirred solution of 11.4 g (0.150 mole) of thiourea in 175 ml of ethanol was added 22.1 g (0.150 mole) of 1-(2-chloroethyl)piperidine. The resulting solution was heated under reflux for 4 hours. The ethanol was then removed by evaporation in vacuo, and the semisolid residue was taken up in a solution of 12.0 g (0.300 mole) of sodium hydroxide in 180 ml of water. The solution, thus prepared, was added with vigorous stirring to a solution of 22.2 g (0.149 mole) of 3,6-dichloropyridazine and 0.53 g of benzyltriethylammonium chloride in 500 ml of toluene. The mixture was heated under reflux with vigorous stirring for two hours, after which period of time the mixture was cooled to room temperature, and the toluene phase was separated. The aqueous phase was extracted with one portion of toluene, and the extract was added to the said toluene phase. The toluene solution, thus obtained, was dried over anhydrous sodium sulfate, filtered and the toluene was removed from the filtrate by evaporation in vacuo. The solid residue was recrystallized from propanol-2 to give 27.3 (71%) of the 3-chloro-6(2-(1-piperidinyl)ethylthio)pyridazine as white, fibrous crystals. The product was found to melt at 103.5°to 104° C and to have carbon, hydrogen, and nitrogen contents of 51.3%, 6.21%, and 16.36%, respectively, as compared to theoretical contents of 51.25%, 6.26%, and 16.30%.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
22.2 g
Type
reactant
Reaction Step Four
Quantity
0.53 g
Type
catalyst
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Five
Name
Yield
71%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](N)=[S:3].Cl[CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[OH-].[Na+].[Cl:16][C:17]1[N:18]=NC(Cl)=[CH:21][CH:22]=1>C(O)C.O.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C1(C)C=CC=CC=1>[Cl:16][C:17]1[N:18]=[N:1][C:2]([S:3][CH2:6][CH2:7][N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:21][CH:22]=1 |f:2.3,7.8|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
22.1 g
Type
reactant
Smiles
ClCCN1CCCCC1
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
22.2 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
0.53 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with vigorous stirring for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The ethanol was then removed by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The solution, thus prepared
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the toluene phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with one portion of toluene
ADDITION
Type
ADDITION
Details
the extract was added to the said toluene phase
CUSTOM
Type
CUSTOM
Details
The toluene solution, thus obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the toluene was removed from the filtrate by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue was recrystallized from propanol-2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%
Name
Type
product
Smiles
ClC=1N=NC(=CC1)SCCN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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